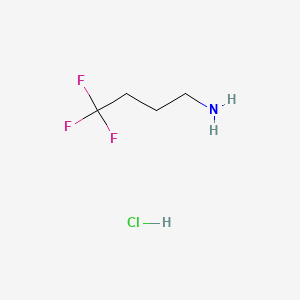

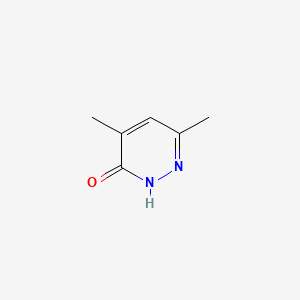

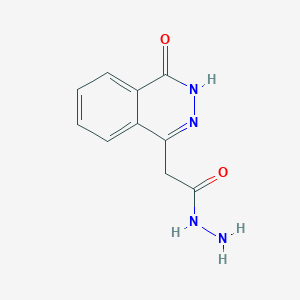

![molecular formula C10H13NO4S B1295667 Ethyl 4-[(methylsulfonyl)amino]benzoate CAS No. 7151-77-1](/img/structure/B1295667.png)

Ethyl 4-[(methylsulfonyl)amino]benzoate

Descripción general

Descripción

Ethyl 4-[(methylsulfonyl)amino]benzoate is a chemical compound with the molecular formula C10H13NO4S . It is also known by other names such as Ethyl 4-(Methylsulfonamido)benzoate and ethyl 4-methanesulfonamidobenzoate . The molecular weight of this compound is 243.28 g/mol .

Synthesis Analysis

The synthesis of Ethyl 4-[(methylsulfonyl)amino]benzoate or similar compounds typically involves processes such as alkylation, esterification, and further alkylation . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The InChI code for Ethyl 4-[(methylsulfonyl)amino]benzoate isInChI=1S/C10H13NO4S/c1-3-15-10 (12)8-4-6-9 (7-5-8)11-16 (2,13)14/h4-7,11H,3H2,1-2H3 . The Canonical SMILES for this compound is CCOC (=O)C1=CC=C (C=C1)NS (=O) (=O)C . Chemical Reactions Analysis

Ethyl 4-aminobenzoate, a similar compound, affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . It may be used in the synthesis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (Schiff base), via reaction with 2-hydroxy-4-methoxybenzaldehyde .Physical And Chemical Properties Analysis

The computed properties of Ethyl 4-[(methylsulfonyl)amino]benzoate include a molecular weight of 243.28 g/mol, XLogP3 of 1.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 243.05652907 g/mol, Monoisotopic Mass of 243.05652907 g/mol, Topological Polar Surface Area of 80.8 Ų, and Heavy Atom Count of 16 .Aplicaciones Científicas De Investigación

Treatment of Preterm Labor

Ethyl 4-[(methylsulfonyl)amino]benzoate: has been characterized as a potent and selective β3-adrenoceptor agonist, which is significant in the treatment of preterm labor . This compound, along with its major metabolite, has shown high affinity for β3-adrenoceptors and greater potency than traditional treatments in increasing cAMP production in human neuroblastoma cells and uterine smooth muscle cells . It also effectively inhibits oxytocin-induced intracellular Ca2+ mobilization and extracellular signal-regulated kinase 1/2 phosphorylation, which are crucial in managing preterm labor contractions .

Antimicrobial Agent

The sulfonamide group in Ethyl 4-[(methylsulfonyl)amino]benzoate contributes to its antimicrobial properties. Indole derivatives, which include this compound, play a significant role in medicinal chemistry due to their wide range of physiological activities. These activities encompass antimicrobial, antiviral, and anti-inflammatory effects, making them valuable in combating microbial infections and resistance .

Enzyme Inhibition

Due to its structural features, Ethyl 4-[(methylsulfonyl)amino]benzoate can act as an enzyme inhibitor. This application is particularly relevant in the development of new drugs targeting specific enzymes involved in disease processes. The compound’s ability to inhibit enzymes can be harnessed for therapeutic purposes, such as in the treatment of cancer or other diseases where enzyme activity is a contributing factor .

Anti-inflammatory Activity

The compound’s potential anti-inflammatory activity is another area of interest. By modulating inflammatory pathways, Ethyl 4-[(methylsulfonyl)amino]benzoate could be used to develop treatments for various inflammatory disorders, providing a new avenue for research and therapeutic intervention .

Anticancer Research

In cancer research, Ethyl 4-[(methylsulfonyl)amino]benzoate may be explored for its anticancer properties. Its molecular structure could interact with cancer cell mechanisms, potentially leading to the development of novel anticancer drugs .

Cardiovascular Research

The β3-adrenoceptor agonist activity of Ethyl 4-[(methylsulfonyl)amino]benzoate suggests its utility in cardiovascular research. By affecting adrenoceptor pathways, it could contribute to the understanding and treatment of cardiovascular diseases .

Neuropharmacology

Given its impact on cAMP production in neuroblastoma cells, this compound could be significant in neuropharmacological research. It may aid in the development of drugs targeting neurological disorders that involve cAMP signaling pathways .

Obstetric Medicine

Lastly, the compound’s efficacy in inhibiting myometrial contractions positions it as a potential agent in obstetric medicine, beyond just the treatment of preterm labor. It could be studied for its effects on various uterine conditions .

Safety And Hazards

Ethyl 4-[(methylsulfonyl)amino]benzoate should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

Propiedades

IUPAC Name |

ethyl 4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBNSCYTCGBVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290675 | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(methylsulfonyl)amino]benzoate | |

CAS RN |

7151-77-1 | |

| Record name | Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 70314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)